N-(2-chlorophenyl)-N'-(2-isopropylphenyl)urea
Description
N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features two aromatic rings, one with a chlorine substituent and the other with an isopropyl group
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11(2)12-7-3-5-9-14(12)18-16(20)19-15-10-6-4-8-13(15)17/h3-11H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKBHYYJFHLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea typically involves the reaction of 2-chloroaniline with 2-isopropylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-chloroaniline} + \text{2-isopropylaniline} + \text{carbonyl source} \rightarrow \text{N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea} ]
Industrial Production Methods
In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of an isopropyl group.
N-(2-chlorophenyl)-N’-(2-ethylphenyl)urea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-(2-chlorophenyl)-N’-(2-isopropylphenyl)urea is unique due to the presence of both chlorine and isopropyl substituents on the aromatic rings. This combination of functional groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
